Cas no 120640-83-7 (6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine)

6-Bromo-7-methyl-3H-1,2,3-triazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused triazole-pyridine core with bromine and methyl functional groups. This structure imparts versatility in organic synthesis, particularly in pharmaceutical and agrochemical applications, where it serves as a key intermediate for further derivatization. The bromine substituent enhances reactivity in cross-coupling reactions, while the methyl group contributes to steric and electronic modulation. Its rigid triazolo-pyridine scaffold offers stability and potential for binding interactions in medicinal chemistry. Suitable for researchers in drug discovery, this compound provides a valuable building block for developing biologically active molecules with tailored properties.
6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine structure
120640-83-7 structure
商品名:6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine
CAS番号:120640-83-7
MF:C6H5BrN4
メガワット:213.03500
CID:2855951
PubChem ID:66620143

6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine 化学的及び物理的性質

名前と識別子

    • 6-bromo-7-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine
    • 1086838-38-1
    • 6-bromo-7-methyl-2h-[1,2,3]triazolo[4,5-b]pyridine
    • 6-BROMO-7-METHYL-2H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE
    • PB11533
    • 120640-83-7
    • BS-26292
    • SCHEMBL203305
    • CS-0057269
    • 6-Bromo-7-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
    • P12978
    • 6-bromo-7-methyl-2H-triazolo[4,5-b]pyridine
    • 6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine
    • インチ: InChI=1S/C6H5BrN4/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2H,1H3,(H,8,9,10,11)
    • InChIKey: PTOZTBARCUGHCN-UHFFFAOYSA-N
    • ほほえんだ: CC1=C2C(=NC=C1Br)NN=N2

計算された属性

  • せいみつぶんしりょう: 211.97000
  • どういたいしつりょう: 211.96976Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 54.5Ų

じっけんとくせい

  • PSA: 54.46000
  • LogP: 1.42380

6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine セキュリティ情報

6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B697855-100mg
6-Bromo-7-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
120640-83-7
100mg
$ 64.00 2023-04-18
TRC
B697855-500mg
6-Bromo-7-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
120640-83-7
500mg
$ 87.00 2023-04-18
A2B Chem LLC
AE25191-5g
6-Bromo-7-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
120640-83-7 95%
5g
$271.00 2024-04-20
TRC
B697855-250mg
6-Bromo-7-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
120640-83-7
250mg
$ 75.00 2023-04-18
1PlusChem
1P0094P3-5g
6-Bromo-7-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
120640-83-7 95%
5g
$356.00 2025-02-24
1PlusChem
1P0094P3-25g
6-Bromo-7-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
120640-83-7 95%
25g
$1213.00 2025-02-24
1PlusChem
1P0094P3-1g
6-Bromo-7-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
120640-83-7 95%
1g
$81.00 2025-02-24
TRC
B697855-1g
6-Bromo-7-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
120640-83-7
1g
$ 98.00 2023-04-18
A2B Chem LLC
AE25191-10g
6-Bromo-7-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
120640-83-7 95%
10g
$467.00 2024-04-20
A2B Chem LLC
AE25191-1g
6-Bromo-7-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
120640-83-7 95%
1g
$97.00 2024-04-20

6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine 関連文献

Related Articles

6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridineに関する追加情報

Professional Introduction to Compound with CAS No 120640-83-7 and Product Name: 6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine

Compound with the CAS number 120640-83-7 and the product name 6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a triazole ring fused with a bipyridine moiety, make it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The 6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine molecule exhibits unique chemical properties that stem from its intricate molecular architecture. The bromo substituent at the sixth position and the methyl group at the seventh position contribute to its reactivity and functionalization potential. These structural elements are crucial for modulating its interactions with biological targets, making it an attractive scaffold for designing novel pharmacological agents.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease-related pathways. The triazolo-bipyridine core structure has shown promise in inhibiting enzymes such as tyrosine kinases, which are implicated in cancer progression. The bromo and methyl groups in 6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine provide opportunities for further derivatization to enhance binding affinity and selectivity. This flexibility has enabled researchers to design analogs with improved pharmacokinetic profiles and reduced off-target effects.

Recent studies have highlighted the potential of 6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine in addressing neurological disorders. The compound has demonstrated neuroprotective properties in preclinical models by modulating neurotransmitter receptor activity. Specifically, its ability to interact with NMDA receptors has been explored as a means to mitigate neuroinflammation and oxidative stress associated with conditions like Alzheimer's disease and Parkinson's disease. The structural motif of this compound allows for fine-tuning of its pharmacological effects, making it a valuable tool for investigating novel therapeutic strategies.

The synthesis of 6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The introduction of the triazole ring into the bipyridine framework requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct this complex molecule efficiently.

The pharmacological evaluation of 6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine has revealed its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by interacting with specific signaling pathways. These findings are particularly relevant in the context of chronic inflammatory diseases where effective modulation of cytokine production is essential for disease management.

Moreover, the compound has demonstrated promising antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways makes it a candidate for developing new antibiotics. The presence of both bromo and methyl substituents enhances its interactions with bacterial targets, providing a rationale for further optimization as an antimicrobial agent.

The role of computational chemistry in designing and optimizing 6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying key interaction sites between this compound and biological targets. By leveraging computational tools such as molecular dynamics simulations and docking studies, researchers can accelerate the drug discovery process and prioritize promising candidates for experimental validation.

Future directions in the study of 6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine include exploring its potential in combination therapies. By pairing this compound with other agents that target different disease mechanisms, researchers aim to achieve synergistic effects that could lead to more effective treatment regimens. Additionally, investigating its behavior in vivo will provide insights into its biodistribution and toxicity profile, which are critical factors for evaluating its clinical potential.

The development of novel heterocyclic compounds like 6-Bromo-7-methyl-3H-1,2,3triazolo4,5-bpyridine underscores the importance of interdisciplinary collaboration between chemists、biologists、and pharmacologists. Such collaborations foster innovation by integrating diverse expertise to address complex biological questions and develop next-generation therapeutics. The continued exploration of this compound holds promise for advancing our understanding of disease mechanisms and discovering new treatments that improve patient outcomes.

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